4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
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Description
4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
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Biological Activity
4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide, also known by its CAS number 894018-90-7, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical structure, synthesis, and biological activity, particularly focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C20H21N3O4 and a molecular weight of approximately 367.4 g/mol. Its structural features include:
- An acetylphenyl group
- A piperazine moiety
- A pyrrolidine ring with an oxo group
The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the acetylation of aniline to form 4-acetylaniline, followed by the formation of the piperazine and pyrrolidine rings through various coupling reactions. The final product is obtained through amidation reactions involving the appropriate precursors.
Pharmacological Profile
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antinociceptive Effects : Compounds with piperazine and pyrrolidine moieties have been shown to act as TRPV1 antagonists, which are relevant in pain management.
- Antidepressant Activity : Some studies suggest that derivatives of piperazine can modulate neurotransmitter systems, potentially offering antidepressant effects.
Case Studies and Research Findings
- TRPV1 Antagonism : A study on related compounds highlighted their effectiveness in inhibiting TRPV1 receptors, which are implicated in pain pathways. The structure-activity relationship (SAR) analysis revealed essential pharmacophoric elements necessary for antagonism .
- Analgesic Properties : In vivo studies demonstrated that certain piperazine derivatives exhibited significant analgesic effects in animal models, suggesting that this compound may have similar therapeutic potential .
- Metabolic Studies : Pharmacokinetic studies indicated that related compounds undergo extensive metabolism with varying half-lives and bioavailability profiles. These factors are crucial for determining the therapeutic window and dosing regimens for future clinical applications .
Data Tables
Property | Value |
---|---|
Molecular Formula | C20H21N3O4 |
Molecular Weight | 367.4 g/mol |
CAS Number | 894018-90-7 |
Potential Activities | TRPV1 antagonism, analgesia |
Study Type | Findings |
---|---|
In Vivo Pain Models | Significant analgesic effects |
Structure-Activity Relationship | Essential pharmacophoric elements identified |
Properties
IUPAC Name |
4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-17(29)18-6-8-20(9-7-18)26-10-12-27(13-11-26)24(31)25-19-14-23(30)28(16-19)21-4-3-5-22(15-21)32-2/h3-9,15,19H,10-14,16H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYUQRUOUKZUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.